1-Nitrosocyclohexyl Acetate

Description

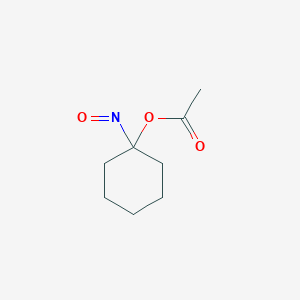

Structure

3D Structure

Properties

CAS No. |

10259-08-2 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(1-nitrosocyclohexyl) acetate |

InChI |

InChI=1S/C8H13NO3/c1-7(10)12-8(9-11)5-3-2-4-6-8/h2-6H2,1H3 |

InChI Key |

GOPUAEYNVWXBPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1(CCCCC1)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Nitrosocyclohexyl Acetate

Oxidation of Cyclohexanone (B45756) Oxime: Foundational and Advanced Protocols

The foundational method for synthesizing 1-nitrosocyclohexyl acetate (B1210297) involves the oxidation of cyclohexanone oxime. This reaction has been a cornerstone for accessing this class of compounds and has been adapted using various oxidizing agents.

Lead Tetraacetate-Mediated Synthetic Approaches to 1-Nitrosocyclohexyl Acetate

A well-established and frequently utilized method for the preparation of this compound is the oxidation of cyclohexanone oxime using lead tetraacetate. acs.orgchemeurope.comnih.govscispace.com This reaction is typically conducted in an organic solvent, such as dichloromethane (B109758), at reduced temperatures to manage the reactivity of the intermediates. nih.gov The addition of cyclohexanone oxime to a solution of lead tetraacetate results in the formation of the characteristic bright blue this compound. nih.gov The product is an oil and can be isolated after a standard aqueous workup and purification. nih.gov One reported synthesis using this method yielded the product in 57% yield. nih.gov

The mechanism of this oxidation is thought to proceed through a series of intermediates. In some cases, particularly with sterically hindered ketoximes, the formation of a deep blue color, indicative of a geminal nitroso-acetate intermediate, has been observed at low temperatures. cdnsciencepub.com This intermediate is often unstable and can rearrange or react further depending on the reaction conditions and the structure of the oxime. cdnsciencepub.com

Exploration of Alternative Oxidizing Agents in Synthesis

While lead tetraacetate is a common oxidant, research has explored other reagents for the synthesis of this compound and its analogs. One such alternative is [bis(trifluoroacetoxy)iodo]benzene. This reagent has been successfully employed in the synthesis of 1-nitrosocyclohexyl trifluoroacetate (B77799) from cyclohexanone oxime. nih.gov The reaction is carried out in dichloromethane at 0°C, and the blue color of the product appears upon the addition of the oxime. nih.gov This demonstrates the utility of hypervalent iodine reagents as effective oxidants in this transformation.

Elaboration of Structural Analogs and Modified Acyloxy Nitroso Derivatives

The synthetic methodology for this compound has been extended to create a variety of structural analogs with different acyloxy groups. This is typically achieved by performing the lead tetraacetate oxidation of cyclohexanone oxime in the presence of an excess of a specific carboxylic acid. acs.orgnih.gov For instance, the synthesis of 1-nitrosocyclohexyl pivalate (B1233124) is accomplished by reacting cyclohexanone oxime with lead tetraacetate in the presence of a significant excess of 2,2-dimethylpropanoic acid (pivalic acid). nih.gov Similarly, 1-nitrosocyclohexyl trifluoroacetate can also be synthesized using this approach with trifluoroacetic acid. nih.gov These methods allow for the systematic modification of the ester group, which has been shown to influence the properties and reactivity of the resulting acyloxy nitroso compound. nih.gov

The synthesis of these analogs follows a similar procedure to that of the parent acetate, involving the dropwise addition of the oxime solution to the mixture of lead tetraacetate and the corresponding carboxylic acid at 0°C, followed by stirring at room temperature. nih.gov The workup involves washing with a saturated sodium bicarbonate solution to remove excess acid. nih.gov

Strategic Optimization of Synthetic Pathways and Efficiency Assessments

The optimization of synthetic pathways for acyloxy nitroso compounds often focuses on reaction conditions and the choice of reagents to maximize yield and purity. For instance, the synthesis of various acyloxy nitroso compounds through the oxidation of oximes in the presence of excess carboxylic acid represents a strategic approach to diversify the available compounds. acs.org

Kinetic studies on the decomposition of these compounds provide insights into their stability, which is a crucial factor in their synthesis and handling. For example, this compound exhibits reasonable stability at neutral pH, while its analogs show varying rates of hydrolysis depending on the nature of the acyl group. nih.gov The trifluoroacetate analog hydrolyzes rapidly, whereas the pivalate analog is significantly more stable. nih.gov This understanding of stability, often assessed using UV-Vis spectroscopy by monitoring the disappearance of the characteristic absorption at around 667 nm, is vital for optimizing storage and application protocols. nih.govnih.gov

| Compound Name | Precursor | Oxidizing Agent | Additive | Solvent | Reported Yield |

| This compound | Cyclohexanone Oxime | Lead Tetraacetate | - | Dichloromethane | 57% nih.gov |

| 1-Nitrosocyclohexyl Pivalate | Cyclohexanone Oxime | Lead Tetraacetate | 2,2-Dimethylpropanoic Acid | Dichloromethane | - |

| 1-Nitrosocyclohexyl Trifluoroacetate | Cyclohexanone Oxime | Lead Tetraacetate | Trifluoroacetic Acid | Dichloromethane | - |

| 1-Nitrosocyclohexyl Trifluoroacetate | Cyclohexanone Oxime | [Bis(trifluoroacetoxy)iodo]benzene | - | Dichloromethane | - |

Mechanistic Dissection of 1 Nitrosocyclohexyl Acetate Decomposition

Hydrolytic Pathways and Controlled Nitroxyl (B88944) (HNO) Generation

The primary pathway for the decomposition of 1-nitrosocyclohexyl acetate (B1210297) in aqueous solutions is hydrolysis, a process that can be catalyzed by both acid and base. nih.govnih.gov This reaction cleaves the ester bond, leading to the formation of an unstable nitroso alcohol intermediate, which subsequently decomposes to generate nitroxyl (HNO) and cyclohexanone (B45756). nih.govdaneshyari.comahajournals.org

Kinetic Profiles and pH-Dependent Hydrolysis of 1-Nitrosocyclohexyl Acetate

The rate of hydrolysis of this compound is markedly dependent on the pH of the solution. nih.govacs.org Under neutral or near-neutral pH conditions (pH 7.4-7.6), the compound exhibits considerable stability, with a half-life (t₁/₂) reported to be in the range of 800-890 minutes. nih.govnih.gov This slow decomposition allows for a sustained, low-level release of HNO over an extended period. nih.gov

In contrast, under basic conditions, the hydrolysis is significantly accelerated. For instance, in a solution of 0.1 N sodium hydroxide (B78521) (NaOH), the half-life of this compound is dramatically reduced to just 0.8 minutes. nih.govnih.gov This pH-dependent kinetic profile underscores the ability to control the rate of HNO generation by manipulating the reaction environment.

Table 1: pH-Dependent Decomposition of this compound

| Condition | Half-life (t₁/₂) | Reference |

| Neutral Buffer (pH 7.4-7.6) | 800-890 min | nih.govnih.gov |

| 0.1 N NaOH | 0.8 min | nih.govnih.gov |

| Methanol (B129727):Tris buffer (pH 7.6) | 2268 min (for pivalate (B1233124) analog) | nih.gov |

| Methanol:0.1 N NaOH | 0.8 min | nih.gov |

Impact of Acyl Moiety Structure on Nitroxyl Release Dynamics

The structure of the acyl group attached to the nitroso-containing ring system plays a crucial role in determining the rate of hydrolysis and subsequent nitroxyl release. nih.govacs.org Comparative studies of different acyloxy nitroso compounds have revealed a clear trend in their decomposition rates.

Specifically, the rate of hydrolysis follows the order: 1-nitrosocyclohexyl trifluoroacetate (B77799) > this compound > 1-nitrosocyclohexyl pivalate. nih.gov The electron-withdrawing nature of the trifluoroacetate group facilitates the hydrolytic cleavage, leading to a faster release of HNO. Conversely, the bulky and electron-donating pivalate group slows down the hydrolysis, resulting in a more stable compound and a slower rate of HNO generation. nih.govplos.org This structure-activity relationship provides a valuable tool for designing HNO donors with tailored release kinetics.

Definitive Identification of Nitroxyl (HNO) as a Transient Intermediate

Multiple lines of evidence have definitively established nitroxyl (HNO) as a transient intermediate in the decomposition of this compound. A key piece of evidence is the detection of nitrous oxide (N₂O), which is the product of HNO dimerization and subsequent dehydration. nih.govacs.orgwikiwand.com The formation of N₂O is sensitive to the presence of thiols and ferric iron, which are known to react with HNO, providing further support for its intermediacy. nih.govacs.org

Gas chromatographic headspace analysis has confirmed the generation of N₂O from the decomposition of this compound in a mixture of methanol and neutral phosphate (B84403) buffer. nih.gov Furthermore, the hydrolysis of these compounds in the presence of ferric heme complexes leads to the formation of ferrous nitrosyl complexes, a characteristic reaction of HNO. acs.org These trapping experiments, combined with the observed biological effects that are consistent with those of other known HNO donors, solidify the role of this compound as a reliable source of nitroxyl. nih.govacs.org

Characterization of Primary and Secondary Decomposition By-products

The decomposition of this compound yields not only the desired nitroxyl molecule but also other chemical species. The identification and quantification of these by-products are essential for a complete understanding of the reaction mechanism.

Formation and Quantification of Cyclohexanone

The major organic by-product of the hydrolytic decomposition of this compound is cyclohexanone. nih.govchemeurope.com Its formation is a direct consequence of the breakdown of the unstable α-hydroxy C-nitroso intermediate that is generated following ester hydrolysis. daneshyari.comnih.gov The presence and quantification of cyclohexanone have been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Regardless of the rate of decomposition, which is influenced by pH, cyclohexanone remains the principal organic product, indicating a consistent hydrolytic pathway. nih.gov

Nitrous Oxide (N₂O) Production through HNO Dimerization and Dehydration

As previously mentioned, the formation of nitrous oxide (N₂O) is a hallmark of HNO generation. acs.org Nitroxyl is a highly reactive species that readily undergoes a bimolecular reaction, dimerizing to form hyponitrous acid (H₂N₂O₂). wikiwand.comwikipedia.org This intermediate then rapidly dehydrates to produce the stable gas, nitrous oxide. wikiwand.comwikipedia.org

The yield of N₂O can be significant. For instance, in a mixture of methanol and neutral phosphate buffer, this compound generates a 24% yield of nitrous oxide after 2 hours. nih.gov The detection and quantification of N₂O serve as a reliable method for confirming and measuring the production of HNO from this compound. nih.govacs.org

Table 2: Decomposition Products of this compound

| Product | Formation Pathway | Detection Method | Reference |

| Nitroxyl (HNO) | Primary decomposition product from hydrolysis | Trapping experiments, N₂O formation | nih.govacs.org |

| Cyclohexanone | Breakdown of unstable intermediate | GC-MS | nih.gov |

| Acetic Acid | Hydrolysis of the ester linkage | Inferred from hydrolysis mechanism | chemeurope.comwikipedia.org |

| Nitrous Oxide (N₂O) | Dimerization and dehydration of HNO | Gas Chromatography | nih.govacs.org |

| Cyclohexanone Oxime | Reaction with thiols under basic conditions | GC-MS | nih.gov |

Generation of Corresponding Carboxylic Acids from Ester Hydrolysis

The decomposition of this compound in aqueous environments involves the hydrolysis of its ester functional group. This reaction is a key step in the breakdown of the molecule and leads to the formation of a corresponding carboxylic acid. Specifically, the acetate portion of the molecule is cleaved to produce acetic acid.

Under basic conditions, this hydrolysis occurs rapidly. chemeurope.com The mechanism is consistent with a typical base-induced ester hydrolysis, or saponification, pathway. libretexts.org In this process, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This results in a tetrahedral intermediate, which then collapses, leading to the cleavage of the C-O bond and the departure of the 1-nitroso-1-hydroxycyclohexane moiety. The other product is acetic acid, which, in a basic solution, is deprotonated to form the acetate ion. libretexts.org

Kinetic studies have demonstrated that the rate of this hydrolysis is highly dependent on the pH of the solution. nih.govnih.gov In a neutral buffered solution (pH 7.6), this compound hydrolyzes slowly, with a half-life of approximately 800-890 minutes. nih.gov In contrast, under basic conditions (0.1 N NaOH), the decomposition is significantly faster, with a reported half-life of just 0.8 minutes. nih.govnih.gov This highlights the role of the base in facilitating the nucleophilic attack on the ester group.

The primary organic products from this hydrolytic pathway are cyclohexanone and acetic acid, confirming that the ester bond is the primary site of hydrolytic cleavage. nih.gov

Analysis of Minor Nitrogen Oxide (NOx) Species Release Profiles

While the primary nitrogen-containing product of this compound decomposition in aqueous buffer is nitroxyl (HNO), which subsequently dimerizes and dehydrates to nitrous oxide (N₂O), small quantities of other nitrogen oxide (NOx) species are also generated. nih.govnih.gov

Research into the decomposition byproducts has quantified the release of these minor NOx species. Specifically, during a two-hour period in a neutral phosphate buffer, this compound was found to generate nitric oxide (NO) and nitrite (B80452). nih.gov The yields of these minor species are relatively low compared to the main product, N₂O.

The following table summarizes the reported yields of these minor nitrogen oxide species during the decomposition of this compound.

| Minor NOx Species | Reported Yield | Conditions |

|---|---|---|

| Nitric Oxide (NO) | 0.4%–0.5% | Phosphate buffer, 2-hour period |

| Nitrite | 3%–4% |

Reactivity and Chemical Transformations of 1 Nitrosocyclohexyl Acetate

Interactions with Biological Thiol-Containing Species

1-Nitrosocyclohexyl acetate (B1210297) (NCA) exhibits significant reactivity towards thiol-containing molecules, a characteristic that influences its biological effects. The interaction is complex, involving multiple pathways that are dependent on the specific thiol and reaction conditions. These reactions can lead to the modulation of NCA's decomposition, the formation of various intermediates, and ultimately, the modification of the thiol-containing species.

Kinetic Modulation of 1-Nitrosocyclohexyl Acetate Decomposition by Thiols

The decomposition of this compound can be significantly influenced by the presence of thiols. nih.gov Under neutral buffered conditions, NCA is relatively stable, with a half-life of approximately 800 minutes. nih.govdaneshyari.com However, the addition of thiols can dramatically alter the decomposition rate and the resulting products. nih.gov

The interaction between NCA and thiols can proceed through two main pathways, depending on the reaction conditions. Under conditions that favor the thiolate anion, direct nucleophilic attack on the nitroso group occurs, leading to the formation of cyclohexanone (B45756) oxime and a disulfide without the release of nitroxyl (B88944) (HNO). researchgate.net Conversely, under other conditions, the presence of thiols can accelerate the hydrolysis of NCA, promoting the release of HNO. nih.govresearchgate.net This is evidenced by the suppression of N₂O formation, a product of HNO dimerization, and a change in the ratio of cyclohexanone to cyclohexanone oxime produced. nih.govacs.org

The rate of decomposition and the dominant reaction pathway are dependent on the structure of both the acyloxy nitroso compound and the thiol. For instance, the decomposition of 1-nitrosocyclohexyl pivalate (B1233124), a more stable analogue of NCA, is also accelerated in the presence of thiols. nih.gov

Table 1: Decomposition Half-life of Acyloxy Nitroso Compounds

| Compound | Condition | Half-life (t₁/₂) |

|---|---|---|

| This compound (1) | MeOH:Tris buffer (1:1, pH 7.6) | 800 min nih.govdaneshyari.com |

| This compound (1) | MeOH | 3261 min nih.gov |

| 1-Nitrosocyclohexyl Pivalate (2) | MeOH:Tris buffer (1:1, pH 7.6) | 2268 min nih.govnih.gov |

Formation of N-Hydroxysulfenamide Intermediates

A key step in the reaction of this compound and other nitroxyl (HNO) donors with thiols is the formation of an N-hydroxysulfenamide (RSNHOH) intermediate. nih.govahajournals.orgahajournals.orguni-hamburg.de This intermediate is formed through the electrophilic reaction of HNO, released from NCA, with the thiol group. nih.govahajournals.org The formation of this adduct is a critical juncture that dictates the final products of the reaction. ahajournals.orguni-hamburg.denih.gov

The N-hydroxysulfenamide intermediate is generally unstable and can proceed down two main pathways. ahajournals.orguni-hamburg.denih.gov The specific pathway taken is influenced by the local environment, particularly the presence of other thiol groups. ahajournals.orgnih.govahajournals.org

Mechanisms of Oxidative Coupling and Disulfide Bond Formation

In the presence of an additional thiol molecule, the N-hydroxysulfenamide intermediate can react to form a disulfide bond (RSSR) and hydroxylamine (B1172632). ahajournals.orguni-hamburg.denih.gov This pathway represents a form of oxidative coupling where the two thiol groups are linked. odu.edubiolmolchem.comlibretexts.orgorganic-chemistry.org This reaction is particularly relevant in biological systems, such as in proteins where cysteine residues are in close proximity. ahajournals.orgnih.gov The formation of these disulfide bonds can alter protein structure and function, acting as a redox-based regulatory mechanism. ahajournals.orgnih.gov The effects of these modifications are often reversible with the application of reducing agents like dithiothreitol (B142953) (DTT). ahajournals.orgnih.gov

Divergent Sulfinamide Formation Pathways

In the absence of a second thiol, the N-hydroxysulfenamide intermediate can undergo rearrangement to form a sulfinamide (RS(O)NH₂). nih.govahajournals.orguni-hamburg.denih.gov This pathway is a distinct outcome of the reaction between NCA-derived HNO and thiols. nih.gov Unlike disulfide formation, which is a two-electron oxidation, the formation of a sulfinamide represents a more significant oxidative modification. nih.gov

Interestingly, studies have shown that different HNO donors can lead to different types of sulfinamide products. While known HNO donors tend to produce the unsubstituted protein sulfinamide, NCA and its pivalate analogue can form substituted sulfinamides. nih.govnih.gov These substituted sulfinamides can then hydrolyze to form sulfinic acids. nih.govnih.gov This suggests that while NCA can act as an HNO donor, it may also react directly with thiols as an electrophile, leading to these distinct products. nih.gov

Reactions with Phosphine (B1218219) Reagents and Induced Ring Expansion Chemistry

This compound also undergoes characteristic reactions with phosphine reagents, leading to unique chemical transformations. These reactions highlight the electrophilic nature of the nitroso group and can result in significant structural rearrangements of the cyclohexyl ring.

Beckmann-Type Rearrangements Initiated by Phosphines

A notable reaction of this compound is its ability to undergo a Beckmann-type rearrangement when treated with phosphines, such as triphenylphosphine (B44618) (TPP). daneshyari.comnih.gov This reaction results in a ring expansion of the six-membered cyclohexyl ring to a seven-membered caprolactam ring system. nih.gov

The proposed mechanism for this transformation involves the initial nucleophilic attack of the phosphine on the oxygen atom of the nitroso group. nih.gov This is accompanied by the loss of the acetate group, generating an electrophilic phosphonium (B103445) ion adduct. nih.gov A subsequent Beckmann rearrangement of this intermediate leads to the ring expansion and the formation of triphenylphosphine oxide as a byproduct. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The resulting seven-membered ring product can then be hydrolyzed to yield caprolactam. nih.gov

The reaction is typically exothermic and can be monitored by the disappearance of the blue color associated with the nitroso group. nih.gov Kinetic studies have shown that the reaction rate is dependent on the concentration of the phosphine, with a half-life of 0.2 minutes observed in one study. daneshyari.com This phosphine-mediated rearrangement represents a versatile method for synthesizing lactams from easily accessible ketone-derived oximes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Nitrosocyclohexyl Pivalate |

| 1-Nitrosocyclohexyl Trifluoroacetate (B77799) |

| Acetic Acid |

| Acetone |

| Alkyl Hydroperoxide Reductase Subunit C |

| Angeli's Salt |

| Aniline |

| Benzene |

| [Bis(trifluoroacetoxy)iodo]benzene |

| Caprolactam |

| Chlorodicyclohexylphosphine |

| Cyclohexanone |

| Cyclohexanone Oxime |

| Cysteine |

| Dithiothreitol |

| Glyceraldehyde 3-Phosphate Dehydrogenase |

| Glutathione |

| Hydroxylamine |

| Isopropylamine NONOate |

| Lead Tetraacetate |

| N-Hydroxysulfenamide |

| Nitric Oxide |

| Nitrite (B80452) |

| Nitroxyl |

| P-bromo(diacetoxyiodo)benzene |

| Piloty's Acid |

| Sodium Azide |

| Sodium Hydroxide (B78521) |

| Sulfinamide |

| Sulfinic Acid |

| 1-Thioglycerol |

| Toluene |

| Triphenylphosphine |

| Triphenylphosphine Oxide |

Synthesis and Characterization of Lactam Derivatives

Lactams, which are cyclic amides, are a significant class of compounds found in numerous natural products and synthetic drugs. pku.edu.cn The synthesis of lactam derivatives from this compound often involves a ring expansion reaction.

One notable method involves the treatment of this compound with triphenylphosphine (TPP). This reaction proceeds via a Beckmann-type rearrangement, resulting in the formation of a seven-membered ring intermediate. Subsequent acid-catalyzed hydrolysis of this intermediate yields caprolactam, a key industrial chemical. mdpi.com The reaction is proposed to proceed through several intermediates, ultimately leading to the expanded ring system of caprolactam. mdpi.com

The synthesis of lactams is a broad area of organic chemistry, with various methods being developed to construct this important structural motif. pku.edu.cn These methods often involve the transformation of cyclic ketones or the intramolecular cyclization of amino acids. The intramolecular Schmidt reaction, for instance, is a useful method for synthesizing lactams from ketones and azides, typically affording fused lactams. nih.gov However, under certain conditions, bridged ring systems can be formed. nih.gov Other strategies include the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using aryldiazonium salts followed by oxidation to yield arylated γ-lactams. beilstein-journals.org

The characterization of these synthesized lactam derivatives relies on various spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl group of the lactam ring. jocpr.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structure and stereochemistry of the molecule. jocpr.comorientjchem.org

Table 1: Synthesis of Caprolactam from this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Triphenylphosphine (TPP) | Caprolactam | 55% (of the intermediate) | mdpi.com |

| Intermediate from above | HCl (1M) | Caprolactam | - | mdpi.com |

Intramolecular Rearrangements and Cyclization Processes in Analogous Systems

The study of intramolecular rearrangements and cyclization processes in systems analogous to this compound provides valuable insights into the reactivity of acyloxy nitroso compounds. These reactions often lead to the formation of heterocyclic compounds with significant biological and synthetic interest.

While the hydrolysis of this compound typically yields cyclohexanone and nitroxyl (HNO), smaller ring acyloxy nitroso compounds, such as those derived from cyclopentanone (B42830) and cyclobutanone, undergo a different reaction pathway. nih.govresearchgate.net Under basic hydrolysis conditions, these smaller ring compounds rearrange to form cyclic hydroxamic acids in a ring-expansion reaction. nih.gov This transformation is believed to be driven by the relief of ring strain in the smaller ring systems. nih.gov

The reaction proceeds through an α-hydroxy C-nitroso intermediate, which can also be generated from the reaction of Piloty's acid with cyclic ketones under basic conditions. nih.govresearchgate.net However, the use of acyloxy nitroso compounds as precursors often leads to better yields of the cyclic hydroxamic acids. nih.gov For instance, the basic hydrolysis of 1-nitrosocyclopentyl acetate yields a six-membered cyclic hydroxamic acid. nih.gov The regioselectivity of this ring expansion has also been studied, with the -NOH group preferentially inserting at the more substituted position in substituted cyclopentanones. nih.gov

The formation of cyclic hydroxamic acids is a significant transformation, as these compounds are known to be present in various natural products and exhibit a range of biological activities. wfu.edu Methods for their synthesis include intramolecular nucleophilic cyclization, nitroso moiety insertion into cyclic ketones, and ring-closing metathesis. mdpi.com Recently, electrochemical methods for the synthesis of cyclic hydroxamic acids from nitroarenes have also been developed. rsc.org

Table 2: Ring Expansion of Acyloxy Nitroso Compounds to Cyclic Hydroxamic Acids

| Starting Material | Conditions | Product | Yield | Reference |

| 1-Nitrosocyclopentyl Acetate | 2 M NaOH, 0 °C | 6-membered cyclic hydroxamic acid | 25% | nih.gov |

| Cyclopentanone-derived acyloxy nitroso compounds | Basic hydrolysis | Ring-expanded cyclic hydroxamic acids | 12-81% | nih.gov |

| Cyclobutanone-derived acyloxy nitroso compounds | Basic hydrolysis | Ring-expanded cyclic hydroxamic acids | 12-81% | nih.gov |

Ene Reactivity of Acyloxy Nitroso Compounds in Organic Synthesis

Acyloxy nitroso compounds are highly reactive species that can participate in ene reactions with alkenes. nih.gov The nitroso group acts as a powerful electrophile due to the polarization of the nitrogen-oxygen bond. This reactivity makes them valuable intermediates in organic synthesis for the formation of new carbon-nitrogen bonds.

The ene reaction of acyloxy nitroso compounds with alkenes yields N-substituted hydroxamic acids. nih.gov This transformation provides a direct route to allylic amines from alkenes. researcher.life The reaction is often in competition with hydrolysis, which leads to the formation of nitroxyl (HNO). nih.gov Theoretical studies on the mechanism of ene reactions involving nitroso compounds suggest that they proceed through a stepwise path involving polarized diradical intermediates. rsc.org

The high reactivity of nitroso compounds is attributed to their low-lying Lowest Unoccupied Molecular Orbital (LUMO), making them strong electrophiles. However, they can also act as nucleophiles due to the lone pair of electrons on the nitrogen atom. The nature of the substituent attached to the nitroso-bearing carbon significantly influences the reactivity and stability of the nitroso compound. The development of methods for the generation of functionalized nitroso compounds and their subsequent use in intramolecular ene reactions is an active area of research, aiming to create diverse molecular scaffolds.

Advanced Analytical and Spectroscopic Characterization of 1 Nitrosocyclohexyl Acetate

Comprehensive Spectroscopic Analysis for Structural Conformation

Spectroscopic methods are indispensable for the detailed structural confirmation of 1-Nitrosocyclohexyl Acetate (B1210297). The combination of various spectroscopic techniques provides unambiguous evidence for its functional groups, atomic connectivity, and molecular mass.

Infrared (IR) spectroscopy is a key analytical tool for identifying the characteristic functional groups within the 1-Nitrosocyclohexyl Acetate molecule. The IR spectrum confirms that acyloxy nitroso compounds exist as monomers. nih.govacs.org The spectrum exhibits distinct absorption bands corresponding to the vibrations of its constituent bonds. The most significant peaks are those associated with the carbonyl group (C=O) of the acetate moiety and the carbon-oxygen (C-O) single bonds.

While a specific, fully annotated spectrum for this compound is not detailed in the reviewed literature, the characteristic absorptions for ester functional groups are well-established. spectroscopyonline.comspecac.com For a typical acetate ester, these absorptions are expected in specific regions of the spectrum.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1750–1735 | Strong |

| Alkane | C-H Stretch | < 3000 | Medium-Strong |

Data compiled from general principles of IR spectroscopy for ester compounds. spectroscopyonline.comspecac.com

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to establish the precise molecular structure and connectivity of this compound. nih.govnih.gov The chemical shifts and splitting patterns in the NMR spectra provide detailed information about the electronic environment of each proton and carbon atom in the molecule. libretexts.org

Analysis of the ¹H and ¹³C NMR spectra confirms the presence of the cyclohexyl ring and the acetate group, and their connectivity is consistent with the proposed structure. nih.gov While the exact spectral data for this compound is not fully detailed in the provided search results, data for the closely related compound 1-Nitrosocyclohexyl pivalate (B1233124) offers insight into the expected chemical shifts. nih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data for a Related Acyloxy Nitroso Compound

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |

|---|

Source: Data for 1-Nitrosocyclohexyl pivalate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for both the structural confirmation and kinetic analysis of this compound. nih.gov Mass spectrometry provides the precise molecular mass of the compound and reveals its characteristic fragmentation patterns upon ionization. miamioh.edu

A key fragmentation pathway observed for this compound is the loss of the nitroso group (NO), resulting in a major mass fragment of (M⁺-NO). nih.gov This specific fragmentation is a hallmark of this class of compounds and is used to monitor its decomposition over time in kinetic studies. nih.gov The technique has also been utilized to identify the decomposition products, which include cyclohexanone (B45756) and cyclohexanone oxime. nih.gov

Table 3: Key Mass Spectrometry Findings for this compound

| Analytical Technique | Observation | Significance |

|---|---|---|

| Mass Spectrometry | Structural Confirmation | Confirms the molecular identity of the compound. nih.gov |

| GC-MS | Major Fragment (M⁺-NO) | Characteristic fragmentation used for kinetic monitoring. nih.gov |

The distinct blue color of this compound is due to its absorption of light in the visible region of the electromagnetic spectrum. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy is used to quantify this absorption and is a primary tool for monitoring reaction kinetics. msu.eduoecd.org

The UV-Vis spectrum of this compound in methanol (B129727) exhibits a maximum absorbance (λmax) at approximately 667 nm. nih.gov The intensity of this absorption is directly proportional to the concentration of the compound. Consequently, the rate of decomposition of this compound can be precisely determined by monitoring the decrease in absorbance at this wavelength over time. nih.gov These kinetic studies have shown that the compound's stability is pH-dependent, with a half-life of around 800 minutes at a pH of 7.6, which contrasts with a much faster decomposition under basic conditions. nih.gov

Table 4: UV-Vis Spectroscopic and Kinetic Data for this compound

| Parameter | Solvent/Conditions | Value | Reference |

|---|---|---|---|

| λmax | Methanol | ~667 nm | nih.gov |

| Molar Absorptivity (ε) of related compound | Methanol | 20.7 M⁻¹cm⁻¹ (for 1-Nitrosocyclohexyl pivalate at 665 nm) | nih.gov |

| Half-life (t₁/₂) | MeOH:Tris buffer (pH 7.6) | 800 min | nih.gov |

Mass Spectrometry (GC-MS) for Precise Molecular Mass Determination and Fragmentation Analysis

X-ray Crystallographic Investigations of Acyloxy Nitroso Compound Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of the oily this compound is challenging, analysis of other crystalline acyloxy nitroso compounds has provided critical insights into the structural features of this class of molecules. nih.govacs.org

Crystallographic studies reveal that the nitroso group (-N=O) in acyloxy nitroso compounds possesses a "nitroxyl-like" bent configuration. nih.govacs.org This structural feature is significant as it relates to the compound's ability to act as a nitroxyl (B88944) (HNO) donor upon hydrolysis. Furthermore, X-ray crystallography has been instrumental in unambiguously determining the structure of more complex molecules derived from reactions of acyloxy nitroso compounds, such as the ring-expanded cyclic hydroxamic acids formed under basic conditions. nih.gov

Chemiluminescence Detection and Quantification of Nitroxyl-Derived Gaseous Products

This compound is valued as a donor of nitroxyl (HNO), a reactive nitrogen species. nih.gov Upon hydrolysis, it releases HNO, which rapidly dimerizes and dehydrates to form gaseous nitrous oxide (N₂O). nih.govacs.org The detection and quantification of these gaseous products are essential for characterizing the HNO-releasing properties of the parent compound.

Chemiluminescence is a highly sensitive method for detecting nitric oxide (NO•) and related species. nih.govresearchgate.net The technique is based on the reaction between NO• and ozone (O₃), which produces an excited state nitrogen dioxide molecule (NO₂*) that emits light upon returning to its ground state. The intensity of this light is directly proportional to the amount of NO•. nih.gov

While direct chemiluminescence detection of HNO or N₂O is not standard, the method can be used by converting these species into NO•. nih.govpnas.org For instance, studies have shown that superoxide (B77818) dismutase (SOD) can enhance the generation of free NO• from HNO-releasing compounds, potentially by accelerating the conversion of an intermediate like HNO to NO•, which is then readily detected by a chemiluminescence analyzer. pnas.org This provides an indirect but powerful method to quantify the gaseous products derived from nitroxyl donors.

Computational and Theoretical Investigations of 1 Nitrosocyclohexyl Acetate

Quantum Chemical Modeling and Simulation of Reaction Mechanisms

The primary reaction mechanism of interest for 1-Nitrosocyclohexyl acetate (B1210297) is its hydrolysis to release nitroxyl (B88944) (HNO). Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the pathways of this decomposition. The generally accepted mechanism involves an acid- or base-catalyzed ester hydrolysis. nih.gov This process yields the corresponding carboxylic acid (acetic acid) and an unstable nitroso alcohol intermediate, which subsequently decomposes to release HNO and cyclohexanone (B45756). nih.gov

A recent comprehensive computational investigation into the hydrolysis of acyl nitroso compounds has provided detailed mechanistic insights applicable to NCA. acs.org Using DFT methods, this study represents the first detailed computational analysis of the full reaction mechanism for this class of compounds, confirming the facility of the reaction. acs.org The modeling supports a pathway initiated by the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the acetate group.

Experimental kinetic analysis shows that the rate of hydrolysis is dependent on both the pH and the specific structure of the acyl group. nih.gov For 1-Nitrosocyclohexyl Acetate specifically, decomposition is slow at neutral pH, allowing for a sustained release of HNO. nih.gov This controlled release is a key feature that distinguishes it from faster-acting donors like Angeli's salt. nih.gov

Computational models have also been used to study the subsequent reactions of the released HNO. A significant reaction is its dimerization, which ultimately forms nitrous oxide (N₂O) and water. tsijournals.comnih.gov The calculated energy for this dimerization reaction indicates it is strongly favored thermodynamically, although the kinetics are complex. nih.gov

Electronic Structure Analysis and Conformational Landscape Mapping

The electronic structure of this compound dictates its stability, reactivity, and spectroscopic properties. A key experimental finding, supported by theoretical models, is that acyloxy nitroso compounds are characteristically bright blue. nih.govtsijournals.com This color arises from an n→π* electronic transition associated with the N=O bond. tsijournals.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to analyze such transitions in related nitroso compounds. tsijournals.com The relatively low energy of the Lowest Unoccupied Molecular Orbital (LUMO) is associated with this N=O bond, making it susceptible to nucleophilic attack, a key step in its hydrolysis mechanism. tsijournals.com

Natural Bond Orbital (NBO) analysis, performed using DFT (B3LYP level), provides a quantitative picture of the bonding and electronic delocalization within the molecule. tsijournals.com This analysis reveals strong orbital interactions that contribute to the molecule's stability. A significant interaction is the delocalization of electrons from the lone pair orbitals of the ester oxygen atom to the π* antibonding orbital of the carbonyl group (C=O). tsijournals.com

Table 1: NBO Analysis of Acyloxy Nitroso Compounds This table presents representative data for the class of acyloxy nitroso compounds, based on DFT calculations at the B3LYP/6-31G(d) level of theory, illustrating key electronic interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (O-ester) | π* (C=O) | High | Low | High |

| LP (O-nitroso) | σ* (C-N) | Moderate | Moderate | Moderate |

Source: Adapted from data presented in the study by Yadav et al. (2014) on acyloxy nitroso compounds. tsijournals.com E(2) represents the stabilization energy from donor-acceptor interactions.

From a conformational perspective, X-ray crystallographic analysis of this compound reveals that the nitroso group adopts a "nitroxyl-like" bent configuration. nih.govacs.org The cyclohexane (B81311) ring itself exists predominantly in a chair conformation, which is the most stable arrangement for such six-membered rings. sapub.org Computational modeling is used to explore the conformational landscape, confirming the lowest energy structures. sapub.org For substituted cyclohexanes like NCA, two chair conformations are possible, with the substituents in either axial or equatorial positions. The conformation where the bulky nitrosyl acetate group is in the equatorial position is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. sapub.org

Theoretical Prediction of Reactivity and Chemo-Selectivity Profiles

Theoretical calculations are crucial for predicting the reactivity of this compound and the HNO it releases. Computational studies on various HNO donors have established that the reactivity of the released HNO is distinct from that of NO. nih.gov A key predicted property of HNO is its electrophilicity. conicet.gov.ar

Computational studies have quantified the reaction energies of HNO with various biological nucleophiles. nih.gov These calculations predict that HNO is relatively unreactive toward oxygen-based nucleophiles like water but reacts favorably with amines and, most notably, with thiols. nih.gov The high reactivity towards thiols, such as the cysteine residues in proteins or glutathione, is a defining characteristic of HNO's biological chemistry and is predicted to be a facile reaction. nih.govfrontiersin.org This chemo-selectivity—the preferential reaction with one functional group over others—is a primary determinant of its pharmacological effects. chemrxiv.orgcsic.es

Table 2: Calculated Reaction Energies for HNO with Nucleophiles This table shows representative reaction energies calculated for HNO in the gas phase and aqueous solution, highlighting its chemo-selectivity.

| Reaction | Nucleophile | Phase | Reaction Energy (kcal/mol) |

| HNO + H₂O | Water | Gas | 4.3 |

| HNO + H₂O | Water | Aqueous | 7.9 |

| HNO + NH₃ | Ammonia | Gas | -18.2 |

| HNO + NH₃ | Ammonia | Aqueous | -11.9 |

| HNO + CH₃SH | Methanethiol | Gas | -26.9 |

| HNO + CH₃SH | Methanethiol | Aqueous | -20.9 |

Source: Adapted from computational data on HNO reactivity. nih.gov

The theoretical calculations align with experimental observations where the effects of NCA are significantly diminished by the presence of the thiol-containing molecule glutathione. nih.gov Furthermore, theoretical studies predict that the hydrogen-nitroxyl (H-NO) bond is relatively weak (approximately 50 kcal/mol), making HNO a good hydrogen atom donor. rsc.org This property contributes to its reactivity profile, distinguishing it from NO and suggesting different potential reaction pathways in biological systems. rsc.org The ability of computational models to predict these reactivity and selectivity profiles is vital for understanding the biological activity of NCA and for the design of future HNO-based therapeutic agents. acs.org

Specialized Applications in Chemical Research

Development of Chemical Probes for Nitroxyl-Mediated Processes

The study of nitroxyl's biological effects has been historically challenging due to its high reactivity and short lifetime; HNO rapidly dimerizes and dehydrates to nitrous oxide. nih.govuni-hamburg.de This necessitates the use of donor compounds that can generate HNO in situ for experimental investigation. 1-Nitrosocyclohexyl acetate (B1210297) serves as an effective chemical probe for elucidating HNO-mediated processes because of its slow and sustained release of nitroxyl (B88944), allowing for controlled examination of its biological targets. nih.gov

Unlike rapid donors such as Angeli's salt, NCA hydrolyzes slowly under neutral pH conditions, providing a low, steady-state concentration of HNO over several hours. nih.gov This characteristic is crucial for studying the subtle and potentially reversible modifications HNO makes to proteins. Researchers have utilized NCA to probe the role of HNO in cardiovascular function and cellular signaling. For instance, studies have shown that NCA acts directly on myofilament proteins in cardiac muscle, modifying cysteine residues and leading to changes in muscle contractility. researchgate.net The effects were distinct from those of other HNO donors, highlighting NCA's utility in dissecting specific molecular interactions. researchgate.net

Furthermore, NCA has been instrumental in identifying how HNO interacts with key signaling proteins. Research has demonstrated that NCA can induce the formation of an intradisulfide bond in protein kinase G Iα (PKGIα), activating the enzyme. annualreviews.org It has also been used to investigate the inhibition of enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH) through specific cysteine modifications. researchgate.net By providing a controlled flux of HNO, NCA enables researchers to capture and analyze these transient interactions, confirming that many of the biological effects of HNO are mediated through the modification of protein thiols. nih.gov

Table 1: Comparison of HNO Donor Half-Lives

| Donor Compound | Half-Life (t½) at Neutral pH | Key Characteristics |

| 1-Nitrosocyclohexyl Acetate (NCA) | 800–890 minutes | Slow, sustained HNO release; minimal NO by-product. uni-hamburg.denih.gov |

| Angeli's Salt (AS) | ~2.5 minutes | Rapid HNO release; produces nitrite (B80452) as a by-product. uni-hamburg.de |

| Isopropylamine NONOate (IPA/NO) | Short | Rapid decomposition. nih.gov |

Utility as a Precursor or Reagent in Complex Organic Synthesis

Beyond its role as an HNO donor, this compound holds value as a reagent in complex organic synthesis. The synthesis of NCA itself is a straightforward process, typically achieved through the oxidation of cyclohexanone (B45756) oxime with an oxidizing agent like lead tetraacetate. nih.govthieme-connect.deacs.org This method can be adapted to create a variety of acyloxy nitroso compounds by performing the oxidation in the presence of different carboxylic acids. nih.govacs.org

The key to NCA's synthetic utility lies in the reactivity of its nitroso group. C-nitroso compounds are known to be potent dienophiles in Hetero-Diels-Alder reactions. nih.gov This cycloaddition reaction allows for the construction of complex nitrogen- and oxygen-containing heterocyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The brilliant blue color of monomeric nitrosoalkanes like NCA often serves as a visual indicator of their formation and consumption during a reaction. thieme-connect.de

While many simple nitrosoalkanes are too unstable for practical use, acyloxy nitroso compounds like NCA offer a balance of reactivity and stability, allowing them to be generated and used in subsequent synthetic steps. nih.govthieme-connect.de However, it is noted that the ring size of the parent ketone is critical; acyloxy nitroso compounds derived from smaller rings, such as cyclopentanone (B42830), tend to rearrange into cyclic hydroxamic acids rather than serving as HNO donors or participating in cycloadditions. nih.govnih.gov

Integration into Controlled-Release Systems for Chemical Studies and Material Science

The defining feature of this compound for its use in controlled-release systems is its slow, pH-dependent hydrolysis. uni-hamburg.denih.gov At a neutral pH of 7.4, NCA has a half-life of approximately 800-890 minutes, whereas under basic conditions (0.1 N NaOH), it decomposes rapidly with a half-life of just 0.8 minutes. nih.gov This predictable decomposition profile allows it to be integrated into systems where a prolonged, low-level release of a chemical agent (HNO) is desired for extended studies or material applications.

This slow-release property provides a significant advantage over earlier HNO donors, which decompose too quickly for many in vitro and potential in vivo applications. uni-hamburg.denih.gov The sustained release from NCA minimizes the rapid self-dimerization of HNO, which would otherwise consume the molecule before it can interact with its intended target. nih.gov This makes NCA a superior choice for pharmacological studies investigating the long-term effects of HNO on tissues, such as its vasorelaxant properties in isolated aortic rings. nih.gov

A novel application of NCA's controlled-release properties is in the field of postharvest preservation. Food spoilage is a major concern, and researchers are exploring new technologies to extend the shelf life of perishable produce like fruits and vegetables. Nitroxyl has shown promise in this area due to its ability to modulate biological processes related to ripening and decay.

To apply this technology, this compound has been incorporated into liposomes. researchgate.netresearchgate.netsaludcapital.gov.co These microscopic vesicles encapsulate NCA, creating a stable formulation that can be applied to the surface of produce. The liposome (B1194612) acts as a delivery vehicle, slowly releasing NCA, which then hydrolyzes to generate HNO. Studies on tomatoes have shown that treatment with these HNO liposomes effectively delays browning, slows the decrease in lightness, and inhibits the activity of enzymes associated with degradation, such as polyphenol oxidase (PPO) and peroxidase (POD). researchgate.net Similar positive effects have been noted in the preservation of mushrooms, where the treatment helped maintain firmness and delay quality deterioration. researchgate.net This approach provides a new strategy for storing and preserving edible produce by leveraging the controlled release of a bioactive gas from a stable chemical precursor. researchgate.netresearchgate.net

Table 2: Effect of NCA-Liposome Treatment on Postharvest Tomato Quality

| Quality Parameter | Observation | Reference |

| Browning | Treatment with HNO liposomes effectively delayed browning. | researchgate.net |

| Lightness (Color) | The decrease in lightness was slowed down. | researchgate.net |

| Enzyme Activity | Reduced the activity of Polyphenol Oxidase (PPO) and Peroxidase (POD). | researchgate.net |

| MDA Content | Inhibited the increase of malondialdehyde (MDA), a marker of oxidative stress. | researchgate.net |

Q & A

Q. What are the established methods for synthesizing and characterizing 1-Nitrosocyclohexyl Acetate (NCA)?

NCA is synthesized via oxidation of cyclohexanone oxime using lead tetraacetate or [bis(trifluoroacetoxy)iodo]benzene. Structural validation employs and NMR spectroscopy, mass spectrometry, and elemental analysis (>95% purity). The compound exists as a bright blue oil with distinct UV-Vis absorption at 667 nm () and IR signals for C=O (1750 cm) and N=O (1561 cm) .

Q. How does pH influence the stability and decomposition kinetics of NCA?

NCA exhibits pH-dependent stability:

- Neutral pH (7.6): Half-life () = 800–890 min (UV-Vis/GC-MS monitoring).

- Methanol alone: .

- Basic conditions (0.1 N NaOH): Rapid decomposition (). Hydrolysis releases HNO and cyclohexanone via an unstable α-hydroxy nitroso intermediate. Kinetic contradictions between organic and aqueous environments highlight the need for solvent-specific calibration .

Q. What are the primary pharmacological effects of NCA in cardiovascular research?

NCA induces endothelium-independent vasodilation (EC = 4.4 µM in aortic rings) and inhibits platelet aggregation via cGMP-dependent pathways. Its effects are attenuated by glutathione (HNO scavenger) and inhibitors of soluble guanylyl cyclase (sGC) or voltage-dependent K channels, but not adenylyl cyclase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in decomposition kinetics across experimental conditions?

Contradictory half-life data (e.g., in Tris buffer vs. in NaOH) arise from ester hydrolysis sensitivity to pH and solvent polarity. Methodological recommendations:

- Use UV-Vis (667 nm) or GC-MS tracking of fragments.

- Control solvent composition (e.g., MeOH:Tris buffer ratios) to mimic physiological conditions .

Q. What experimental models elucidate the mechanism of NCA-induced vasodilation?

- Ex vivo: Pre-constricted aortic rings (wild-type or apolipoprotein E-deficient mice) to assess endothelial independence.

- Pharmacological blockers: Co-treatment with glutathione (HNO scavenger), ODQ (sGC inhibitor), or CGRP antagonists.

- Platelet aggregation assays: Thromboxane A2 mimetics (e.g., U46619) to quantify antiaggregatory effects via cGMP modulation .

Q. How does NCA modulate redox-sensitive signaling pathways like STAT3 in endothelial cells?

NCA inhibits LIF-induced STAT3 phosphorylation (Y705) in HMEC-1 and cardiac myocytes. Key methods:

- Western blotting: Quantify STAT3 activation and downstream targets (e.g., ICAM-1).

- Thiol reactivity assays: Fluorescein-5-maleimide labeling to detect sulfhydryl oxidation. NCA’s electrophilic properties target cysteine residues in STAT3, forming sulfinic acids or sulfinamides, independent of JAK1 activation .

Q. What analytical techniques detect NCA-mediated thiol modifications in proteins?

- SDS-PAGE/Western blotting: Identify disulfide formation (e.g., GAPDH) or sulfinamide adducts.

- Mass spectrometry: Characterize sulfinic acid modifications (e.g., Cys244 in GAPDH).

- Dimedone labeling: Confirm sulfenic acid intermediates in redox-sensitive proteins .

Q. How do NCA’s HNO release kinetics compare to other donors like Angeli’s salt?

Methodological Notes

- Kinetic Studies: Use buffered MeOH:Tris (1:1) for physiologically relevant conditions. Avoid NaOH unless studying accelerated hydrolysis .

- Cell-Based Assays: Pre-incubate HMEC-1/cardiac myocytes in serum-free medium to reduce confounding growth factors .

- Protein Modifications: Include reducing agents (e.g., DTT) in lysis buffers to distinguish reversible vs. irreversible thiol oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.